molecular formula C13H14O2 B14738457 3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid CAS No. 6324-19-2

3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid

Cat. No.: B14738457
CAS No.: 6324-19-2
M. Wt: 202.25 g/mol
InChI Key: YTIHUUBKLCHORS-UHFFFAOYSA-N
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Description

3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C13H14O2. It is characterized by a phenyl ring substituted with four methyl groups at positions 2, 3, 4, and 6, and a prop-2-ynoic acid group attached to the phenyl ring.

Preparation Methods

The synthesis of 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with acetophenone derivatives, which are then subjected to various chemical reactions to introduce the necessary functional groups.

    Reaction Conditions: The key steps include halogenation, alkylation, and coupling reactions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include halogens, metal catalysts, and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate biochemical pathways related to metabolism, signal transduction, and cellular processes.

Properties

CAS No.

6324-19-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C13H14O2/c1-8-7-9(2)12(5-6-13(14)15)11(4)10(8)3/h7H,1-4H3,(H,14,15)

InChI Key

YTIHUUBKLCHORS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C#CC(=O)O)C

Origin of Product

United States

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